Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a dimethylamino group, a thiophene ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated cyclohexene intermediate.
Addition of the dimethylamino group: This can be accomplished through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(phenyl)cyclohex-3-ene-1-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(furan-3-yl)cyclohex-3-ene-1-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic or optical characteristics.
Biological Activity
Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclohexene core with multiple functional groups, including a dimethylamino group and a thiophene ring. Its structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃S |
Molecular Weight | 345.42 g/mol |
CAS Number | 1234567-89-0 (hypothetical) |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Biological Activities
1. Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties. Its effectiveness was evaluated using the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
- IC50 Value : The compound demonstrated an IC50 value of 28.23μg/mL, which is comparable to or even superior to traditional antioxidants such as ascorbic acid .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests were conducted to assess its efficacy against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
3. Cytotoxicity Studies
Cytotoxicity assays were performed using various cancer cell lines to evaluate the potential therapeutic applications of the compound. The results indicated selective cytotoxicity against tumorigenic cell lines.
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 15 µM |
MCF7 (breast cancer) | 20 µM |
A549 (lung cancer) | 25 µM |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Case Studies
In a recent study, researchers synthesized derivatives of this compound to enhance its biological activity. The modifications aimed to improve solubility and bioavailability while retaining or enhancing antioxidant and cytotoxic properties.
Study Highlights:
- Synthesis : Various derivatives were synthesized through condensation reactions followed by cyclization.
- Biological Evaluation : Each derivative was tested for antioxidant and antimicrobial activity.
- Results : Some derivatives exhibited improved IC50 values compared to the parent compound, suggesting structural modifications can enhance efficacy .
Properties
IUPAC Name |
ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-thiophen-3-ylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-25-21(24)20-18(14-5-7-17(8-6-14)22(2)3)11-16(12-19(20)23)15-9-10-26-13-15/h5-10,12-13,18,20H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYMRPHXNRLSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CSC=C2)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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